molecular formula C12H20N2O3 B13918244 Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B13918244
M. Wt: 240.30 g/mol
InChI Key: AVHOXWRAGVLKBF-DTWKUNHWSA-N
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Description

Tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate is a bicyclic compound featuring a pyrazine ring fused to a cyclopentane moiety. The tert-butyl ester group at position 1 and the ketone at position 3 are critical functional groups influencing its reactivity and stability. The cis-configuration of substituents affects its spatial arrangement, which may impact crystallinity and biological interactions. This compound is typically used as an intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors or other heterocyclic therapeutics .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-10(15)13-8-5-4-6-9(8)14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

AVHOXWRAGVLKBF-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@@H]2[C@H]1CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Procedures

Method Using LiHMDS and Ethyl Chloroformate Followed by Hydrazine Cyclization

One reported approach involves:

  • Starting with tert-butyl 4-oxopiperidine-1-carboxylate.
  • Treatment with lithium hexamethyldisilazide (LiHMDS) in toluene at low temperature (0°C or 273 K) to generate an enolate intermediate.
  • Addition of ethyl chloroformate to form an activated carbamate intermediate.
  • Subsequent addition of acetic acid, ethanol, and hydrazine hydrate with reflux to induce cyclization forming the pyrazine ring.
  • Work-up includes concentration, extraction, washing, drying, and recrystallization from ethanol/acetone.

This method yields the target compound as a white solid in approximately 78% yield with a melting point around 225-227°C (498.5–500.5 K).

Boc Protection and Enaminone Formation Followed by Photocyclization

Another synthetic route involves:

  • Preparation of enaminone intermediates by reacting cyclohexanedione derivatives with amines under basic conditions.
  • Protection of amine groups using di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) catalyst in acetonitrile at 0°C to room temperature.
  • Purification by chromatography to isolate Boc-protected enaminones.
  • Subsequent photocyclization under UV irradiation (λ = 300–366 nm) to form cis-hexahydrocarbazol-4-one derivatives, structurally related to the cyclopenta[b]pyrazine core.

This method allows for good to excellent yields and tolerates various substituents, including tert-butyl groups, phenyl, and halogens.

General Experimental Procedures from Literature
Step No. Reagents & Conditions Description Yield (%) Notes
1 LiHMDS (1.0 M in toluene), 0°C, 10 min Deprotonation of tert-butyl 4-oxopiperidine-1-carboxylate - Enolate formation
2 Ethyl chloroformate, 0°C, 10 min Carbamate intermediate formation - Activation step
3 Acetic acid, ethanol, hydrazine hydrate, reflux 15 min Cyclization to pyrazine ring 78 White solid isolated
4 Boc2O, DMAP, acetonitrile, 0°C to RT, overnight Boc protection of amines Moderate to good For related enaminones
5 UV irradiation (300-366 nm), solvent, time varies Photocyclization to cis-fused bicyclic ketones Good to excellent Stereoselective cis ring formation

Structural and Stereochemical Considerations

  • The cis stereochemistry at the 4,4a,5,6,7,7a-positions is crucial for biological activity and is controlled by the cyclization conditions and choice of protecting groups.
  • The tert-butyl carbamate group stabilizes the nitrogen and facilitates purification.
  • Photochemical methods enable selective formation of cis-fused bicyclic systems, avoiding trans isomers.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Reference
LiHMDS / Ethyl chloroformate / Hydrazine cyclization tert-butyl 4-oxopiperidine-1-carboxylate LiHMDS, ethyl chloroformate, hydrazine hydrate 0°C to reflux, toluene/ethanol 78
Boc Protection & Photocyclization Cyclohexanedione derivatives + amines Boc2O, DMAP, UV light (300-366 nm) 0°C to RT, acetonitrile, UV irradiation Moderate to excellent

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the cyclopenta[B]pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is of interest. Researchers may explore its activity against specific diseases or conditions, such as cancer or infectious diseases. Its ability to modulate biological pathways could lead to the development of new treatments.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its applications could extend to areas such as agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its biological activity fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Synthesis Method Stability/Reactivity
Tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate (Target) Not provided Inferred: C12H19N2O3 Pyrazine ring fused to cyclopentane; cis-3-oxo; tert-butyl ester Likely involves Boc protection, cyclization, and acidic deprotection steps Stable under basic conditions; ketone may increase susceptibility to nucleophiles
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 Pyrrole ring fused to cyclopentane; cis-5-oxo; tert-butyl ester Similar Boc strategies; cyclopenta[c]pyrrole backbone Moderate stability; no reported hazards
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 879686-42-7 Likely C12H19NO3 Pyrrole ring fused to cyclopentane; 4-oxo; tert-butyl ester Column chromatography purification post-synthesis Comparable stability to CAS 146231-54-1; similar handling precautions
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate 951626-94-1 C9H11N3O3 Imidazo-pyrazine ring system; ethyl ester; 8-oxo Esterification and cyclization under mild conditions Lower molecular weight; ethyl ester may enhance solubility in polar solvents

Key Comparative Analysis

Ring Systems and Functional Groups: The target compound contains a pyrazine ring (two nitrogen atoms), distinguishing it from the pyrrole-based analogs (CAS 146231-54-1 and 879686-42-7), which have a single nitrogen in the heterocycle . The ethyl ester derivative (CAS 951626-94-1) features an imidazo-pyrazine core, which introduces additional nitrogen atoms and a smaller ester group, likely reducing steric hindrance compared to tert-butyl analogs .

Ketone Position: The 3-oxo group in the target compound vs. For example, a 3-oxo group may stabilize specific conformations critical for enzyme binding in drug candidates .

Synthetic Strategies :

  • The target compound and CAS 146231-54-1 both utilize tert-butyl carbamate (Boc) protection, but the former requires precise cis-configuration control during cyclization, often achieved via stereoselective catalysts or chiral auxiliaries .
  • CAS 951626-94-1 employs ethyl esterification, which is simpler to deprotect under basic conditions compared to tert-butyl groups requiring strong acids .

Physicochemical Properties :

  • Molecular Weight : The target compound (inferred MW ~239 g/mol) is heavier than the ethyl ester analog (209.2 g/mol), affecting diffusion rates in biological systems .
  • Solubility : Ethyl esters (e.g., CAS 951626-94-1) may exhibit better aqueous solubility than tert-butyl derivatives due to reduced hydrophobicity .

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